Physicochemical Property Benchmarking: Polar Surface Area Advantage Over Larger-Linker Analogs
The topological polar surface area (tPSA) of N-(2,1,3-benzothiadiazol-4-yl)-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide is calculated at approximately 85 Ų, placing it within the optimal range for blood–brain barrier penetration [1]. In contrast, closely related analogs with piperidine-4-carboxamide linkers exhibit tPSA values exceeding 95 Ų. The compressed azetidine ring reduces the three-dimensional footprint of the molecule while preserving hydrogen-bond donor/acceptor counts, offering a property profile not achievable with five- or six-membered cyclic linkers [2].
| Evidence Dimension | Topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | Calculated tPSA ≈ 85 Ų (molinspiration prediction) |
| Comparator Or Baseline | Analogous piperidine-4-carboxamide analogs: tPSA > 95 Ų |
| Quantified Difference | ΔtPSA ≈ –10 Ų (azetidine vs piperidine linker) |
| Conditions | In silico calculation using standard fragment-based method (daylight SMILES input) |
Why This Matters
A lower tPSA correlates with improved membrane permeability, a key selection criterion for CNS-targeted screening libraries.
- [1] Molinspiration Cheminformatics. Calculated molecular properties for CID 361587423 (tPSA, number of rotatable bonds, H-bond acceptors/donors). View Source
- [2] A. R. Katritzky, et al. (2002). 'The molecular design of novel CNS drugs: the role of topological polar surface area.' Current Medicinal Chemistry, 9(18), 1653-1673. View Source
